2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Medicinal chemistry Structure-activity relationships Chemical sourcing

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide (CAS 1021040-74-3, molecular formula C21H30N2O3S, molecular weight 390.54 g/mol) is a synthetic small molecule belonging to the benzenesulfonylpiperidine acetamide class. This class has been explored in medicinal chemistry primarily as a scaffold for ion channel modulation, particularly for selective voltage-gated sodium channel Nav1.7 inhibitors.

Molecular Formula C21H30N2O3S
Molecular Weight 390.54
CAS No. 1021040-74-3
Cat. No. B2653329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
CAS1021040-74-3
Molecular FormulaC21H30N2O3S
Molecular Weight390.54
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H30N2O3S/c24-21(22-15-14-18-9-3-1-4-10-18)17-19-11-7-8-16-23(19)27(25,26)20-12-5-2-6-13-20/h2,5-6,9,12-13,19H,1,3-4,7-8,10-11,14-17H2,(H,22,24)
InChIKeyAYHVIQAHNJQPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide (CAS 1021040-74-3): Baseline Characterization and Sourcing Context


The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide (CAS 1021040-74-3, molecular formula C21H30N2O3S, molecular weight 390.54 g/mol) is a synthetic small molecule belonging to the benzenesulfonylpiperidine acetamide class. This class has been explored in medicinal chemistry primarily as a scaffold for ion channel modulation, particularly for selective voltage-gated sodium channel Nav1.7 inhibitors [1]. Structural features include a piperidine ring substituted at the 1-position with a benzenesulfonyl group and at the 2-position with an acetamide linker connected to a cyclohex-1-en-1-ylethyl moiety. This compound is positioned within a chemical space investigated for neuropathic pain and other indications requiring peripheral nervous system targeting, though publicly available quantitative differentiation data against close structural analogs remains notably sparse for this specific CAS registry number.

Procurement Risk Assessment: Why In-Class Substitution of CAS 1021040-74-3 Requires Direct Comparative Evidence


Within the benzenesulfonylpiperidine acetamide chemotype, minor structural modifications produce substantial variations in pharmacological profile that preclude generic substitution. Literature on closely allied chemotypes demonstrates that changes to the N-substituent on the acetamide moiety, variations in the sulfonyl aromatic ring, and alterations to the piperidine substitution pattern can shift Nav1.7 inhibitory potency by more than 30-fold and profoundly affect selectivity over the cardiac Nav1.5 isoform [1]. Furthermore, membrane permeability and dorsal root ganglion (DRG) exposure, critical for in vivo efficacy, are highly sensitive to even single-atom modifications within this scaffold family [1]. These observations establish that procurement decisions for any compound in this class, including CAS 1021040-74-3, cannot rely on class-level assumptions and must be grounded in direct comparative data. As documented below, the publicly available quantitative evidence base for this specific compound is currently limited in scope, necessitating a transparent assessment of verifiable differentiation gaps.

Quantitative Differentiation Evidence for 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide (CAS 1021040-74-3)


Structural Distinction from the 4-Methylbenzenesulfonyl Analog: Molecular Weight and Formula Comparison

CAS 1021040-74-3 (C21H30N2O3S, MW 390.54) differs from its closest cataloged analog, N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide (CAS 941910-43-6; C22H32N2O3S, MW 404.6) . The presence of a para-methyl substituent on the benzenesulfonyl ring in CAS 941910-43-6 adds 14 Da to the molecular weight and introduces a moderate electron-donating effect. In related benzenesulfonamide Nav1.7 inhibitor series, aryl sulfonyl substitution patterns have been shown to modulate both potency and isoform selectivity, making this structural distinction pharmacologically non-trivial [1]. A direct head-to-head biological comparison between these two specific compounds is not available in the public domain.

Medicinal chemistry Structure-activity relationships Chemical sourcing

Piperidine Substitution Position: Differentiating the 2-Acetamide from the 4-Carboxamide Series

CAS 1021040-74-3 bears the acetamide linker at the piperidine 2-position. A structurally related compound, 1-(benzenesulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide (CAS not explicitly identified in primary sources, but cataloged as N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide on vendor databases), places the carboxamide at the 4-position. In the systematic SAR study of piperidine-based benzenesulfonamide Nav1.7 inhibitors by Wu et al., the position of the piperidine nitrogen relative to the amide/amine linker was a critical determinant of potency [1]. The 4-monosubstituted piperidine series (e.g., compound 26, IC50 = 42 nM) and 3-substituted variants (compound 27, IC50 = 12 nM) showed markedly different activities, indicating that the attachment point on the piperidine ring is a non-interchangeable structural feature. Direct comparative data between the 2-acetamide and 4-carboxamide variants with the cyclohexenylethyl tail group are not publicly available.

Medicinal chemistry Scaffold differentiation Nav1.7 inhibitors

Lack of Publicly Available Pharmacokinetic and In Vivo Efficacy Data for This Specific Compound

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChEMBL, PDB) did not yield publicly accessible in vitro potency, selectivity, pharmacokinetic, or in vivo efficacy data for CAS 1021040-74-3. This represents a critical evidence gap distinguishing this compound from the broader benzenesulfonamide Nav1.7 inhibitor series described by Wu et al. [1], where multiple analogs have reported IC50 values (range: 8 nM to >10 µM), selectivity ratios versus hNav1.5 (up to >3000-fold), and rodent formalin test efficacy data. Notably, compound 24 from this series failed to reduce phase 2 flinching in the mouse formalin test at 100 mpk PO due to insufficient DRG exposure, demonstrating that even potent in vitro inhibitors in this class can exhibit poor in vivo performance [1]. Without analogous data for CAS 1021040-74-3, scientific users cannot assume similar or superior in vivo properties.

DMPK In vivo pharmacology Drug discovery

Recommended Application Scenarios for 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide (CAS 1021040-74-3) Based on Available Evidence


Chemical Probe Development for Nav1.7 Structure-Activity Relationship Expansion Studies

Given the demonstrated sensitivity of Nav1.7 inhibitory activity to piperidine substitution patterns within the benzenesulfonamide class [1], this compound may serve as a building block for systematic SAR exploration of the 2-acetamide piperidine sub-series. The cyclohexenylethyl tail group represents a distinct hydrophobic moiety not extensively characterized in the primary Nav1.7 literature, offering a potential avenue for scaffold diversification. Users should plan for de novo pharmacological profiling, including patch-clamp electrophysiology (e.g., PatchXpress or manual patch on hNav1.7/HEK293 cells) and selectivity screening against hNav1.5 and other Nav isoforms, as no published activity data exist to guide experimental design.

Negative Control or Structural Analog for Existing Benzenesulfonamide Tool Compounds

In research laboratories actively studying compounds from the Wu et al. benzenesulfonamide series [1], CAS 1021040-74-3 may be employed as a structurally matched control compound. Its 2-substituted piperidine core and cyclohexenylethyl side chain distinguish it from the 4-substituted and cyclohexylamine-based compounds in the published series, enabling experimental isolation of the contribution of the piperidine attachment point to pharmacological activity. Procurement should include analytical verification (HPLC purity ≥95%, HRMS confirmation of molecular identity) to ensure suitability as a reference compound.

Computational Chemistry and Molecular Docking Studies Targeting the Nav1.7 Voltage-Sensing Domain

The benzenesulfonylpiperidine scaffold has been established as a privileged structure for engaging the Nav1.7 voltage-sensing domain IV [1]. CAS 1021040-74-3, with its 2-acetamide substitution and cyclohexenylethyl terminus, presents a distinct conformational profile for in silico docking and molecular dynamics simulations. Procurement for computational studies should be accompanied by experimental determination of the compound's three-dimensional structure (e.g., via X-ray crystallography of a protein-ligand co-crystal or NMR in solution) to validate computational predictions, as no experimentally determined binding mode data are publicly available for this specific compound.

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